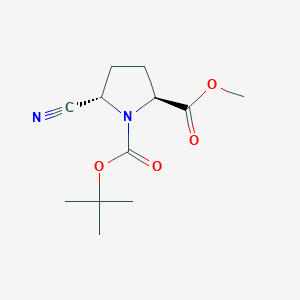
2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide, commonly known as TCS, is a chemical compound that has been extensively studied for its potential applications in scientific research. TCS is a sulfonamide compound that has been used as an antibacterial agent in personal care products, but its use has been restricted due to concerns about its potential effects on human health and the environment.
Scientific Research Applications
TCS has been studied for its potential applications in a variety of scientific research fields, including pharmacology, toxicology, and environmental science. TCS has been shown to have antibacterial and antifungal properties, and has been used in studies to investigate the mechanisms of action of sulfonamide compounds. TCS has also been used as a model compound for studying the fate and transport of sulfonamide compounds in the environment.
Mechanism of Action
The mechanism of action of TCS is not fully understood, but it is believed to involve inhibition of bacterial and fungal cell wall synthesis. TCS has been shown to inhibit the growth of a variety of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Biochemical and Physiological Effects:
TCS has been shown to have a variety of biochemical and physiological effects in laboratory experiments. TCS has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. TCS has also been shown to affect the function of ion channels and neurotransmitter receptors in the nervous system.
Advantages and Limitations for Lab Experiments
TCS has several advantages for use in laboratory experiments, including its low cost, availability, and stability. However, TCS also has several limitations, including its potential toxicity and environmental impact. TCS has been shown to have toxic effects on aquatic organisms, and its use in laboratory experiments should be carefully monitored to minimize potential harm.
Future Directions
There are several future directions for research on TCS. One area of research is the development of new sulfonamide compounds with improved antibacterial and antifungal properties. Another area of research is the investigation of the potential effects of TCS on human health and the environment. Additionally, the fate and transport of TCS in the environment should be further studied to better understand its potential impact on ecosystems.
Synthesis Methods
TCS can be synthesized by reacting 2,4,5-trichlorobenzenesulfonyl chloride with 4-methyl aniline in the presence of a base such as sodium hydroxide or triethylamine. The reaction takes place at room temperature and produces TCS as a white crystalline solid with a melting point of 170-173°C.
properties
IUPAC Name |
2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-2-4-9(5-3-8)17-20(18,19)13-7-11(15)10(14)6-12(13)16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLIPMSYJYHJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine](/img/structure/B6640711.png)



![2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol](/img/structure/B6640732.png)
![6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide](/img/structure/B6640736.png)
![2-[Methyl-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]amino]ethanol](/img/structure/B6640737.png)
![1-(2-fluorophenyl)-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]ethanol](/img/structure/B6640748.png)
![N'-[(1-ethylcyclopropyl)methyl]piperidine-1-carboximidamide;hydroiodide](/img/structure/B6640756.png)
![2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol](/img/structure/B6640771.png)

![4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane](/img/structure/B6640789.png)
![2-(Furan-2-yl)-1-[(2-methyl-3-phenylimidazol-4-yl)methylamino]propan-2-ol](/img/structure/B6640805.png)